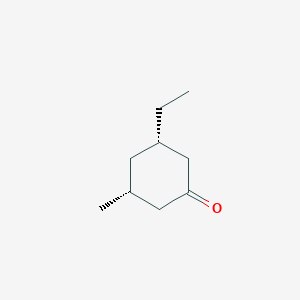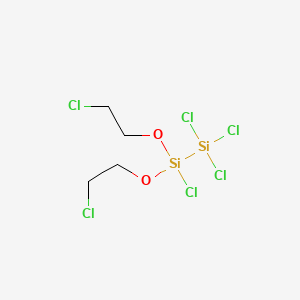
1,1,1,2-Tetrachloro-2,2-bis(2-chloroethoxy)disilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,2-Tetrachloro-2,2-bis(2-chloroethoxy)disilane is a chemical compound with a unique structure that includes silicon atoms bonded to chlorine and ethoxy groups
Métodos De Preparación
The synthesis of 1,1,1,2-Tetrachloro-2,2-bis(2-chloroethoxy)disilane typically involves the reaction of silicon tetrachloride with 2-chloroethanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.
Análisis De Reacciones Químicas
1,1,1,2-Tetrachloro-2,2-bis(2-chloroethoxy)disilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silicon dioxide and other by-products.
Reduction: Reduction reactions may yield simpler silicon-containing compounds.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1,1,2-Tetrachloro-2,2-bis(2-chloroethoxy)disilane has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other silicon-based compounds.
Materials Science: The compound is utilized in the development of advanced materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and biomedical devices.
Industry: It is employed in the production of coatings, adhesives, and sealants due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism by which 1,1,1,2-Tetrachloro-2,2-bis(2-chloroethoxy)disilane exerts its effects involves interactions with molecular targets such as enzymes and cellular membranes. The pathways involved may include the formation of reactive intermediates that can modify biological molecules, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar compounds to 1,1,1,2-Tetrachloro-2,2-bis(2-chloroethoxy)disilane include:
1,1,2,2-Tetrachloroethane: A chlorinated hydrocarbon with different reactivity and applications.
1,2-Bis(2-chloroethoxy)ethane: Another silicon-containing compound with distinct properties.
Tetrachloro-1,1-difluoroethane: A fluorinated analog with unique chemical behavior
Propiedades
Número CAS |
61182-98-7 |
|---|---|
Fórmula molecular |
C4H8Cl6O2Si2 |
Peso molecular |
357.0 g/mol |
Nombre IUPAC |
trichloro-[chloro-bis(2-chloroethoxy)silyl]silane |
InChI |
InChI=1S/C4H8Cl6O2Si2/c5-1-3-11-14(10,12-4-2-6)13(7,8)9/h1-4H2 |
Clave InChI |
UYZOILRTBBRDHP-UHFFFAOYSA-N |
SMILES canónico |
C(CCl)O[Si](OCCCl)([Si](Cl)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


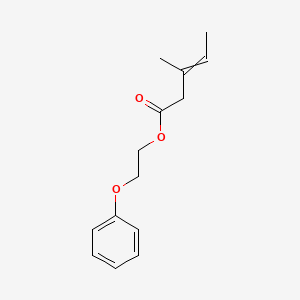


![2-[6-(Propan-2-yl)-1H-indol-3-yl]ethan-1-ol](/img/structure/B14594637.png)
![1,2,3,4-Tetrafluoro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B14594640.png)
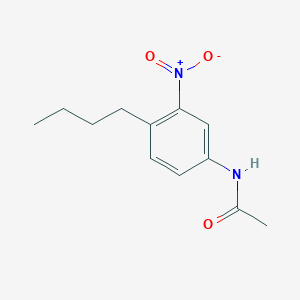



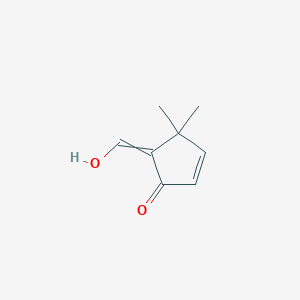
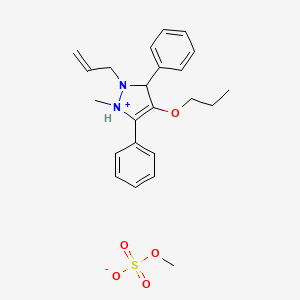

![9-[4-(Methanesulfinyl)phenyl]phenanthrene](/img/structure/B14594695.png)
